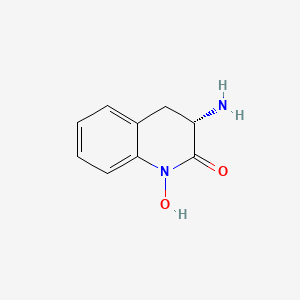

(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

概要

説明

PF-04859989 塩酸塩は、キヌレニンアミノトランスフェラーゼIIの脳透過性、不可逆的阻害剤です。 この酵素は脳におけるキヌレン酸の合成に関与しており、統合失調症や双極性障害などのいくつかの精神神経疾患に関与していると考えられています . PF-04859989 塩酸塩は、他のアイソザイムよりもキヌレニンアミノトランスフェラーゼIIに対して高い選択性を示し、神経科学研究において貴重なツールとなります .

準備方法

PF-04859989 塩酸塩の合成は、コア構造の調製から始まり、目的の選択性と効力を達成するために官能基修飾が行われる、いくつかのステップを伴います。 合成経路は通常、高収率と純度を確保するために、制御された条件下でさまざまな試薬と触媒を使用することを伴います . 工業生産方法では、これらの反応を最適化された条件を使用してスケールアップし、大量に化合物を生産することがあります .

化学反応の分析

PF-04859989 塩酸塩は、酸化、還元、置換など、いくつかの種類の化学反応を起こします。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤があります . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、一般的に異なる官能基を持つコア構造の修飾バージョンが含まれます .

科学研究の用途

PF-04859989 塩酸塩は、さまざまな科学研究用途を持っています。 化学において、それは酵素阻害のメカニズムを研究し、選択性と効力を向上させた新しい阻害剤を開発するためのツールとして使用されます . 生物学において、それはさまざまな生理学的および病理学的プロセスにおけるキヌレニンアミノトランスフェラーゼIIの役割を調査するために使用されます . 医学において、それは精神神経疾患の治療のための潜在的な治療的用途があります . 産業において、それは新しい薬物の開発に使用され、品質管理のための参照化合物として使用されます .

科学的研究の応用

Neuroscience and Cognitive Disorders

The inhibition of KAT II by (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one has been studied for its potential therapeutic effects in treating neurocognitive disorders such as schizophrenia and depression. Elevated levels of kynurenate, a product of KAT II activity, have been associated with cognitive deficits in these conditions.

Case Study: Restoration of Glutamate Release

In animal models, administration of PF-04859989 was shown to restore glutamate release transients in the prefrontal cortex following kynurenate elevation. This suggests a potential mechanism for improving cognitive function in affected individuals by modulating glutamatergic signaling pathways .

Pharmacokinetics and Drug Development

Research into the pharmacokinetic properties of this compound has revealed its systemic availability and effectiveness as a KAT II inhibitor. The compound has demonstrated a high affinity for the enzyme with a Ki value of 23 nM and an IC50 of 263 nM, indicating its potential as a lead compound for further drug development .

Cancer Research

Emerging studies suggest that KAT II inhibition may also play a role in cancer therapy. By modulating the kynurenine pathway, this compound could influence tumor microenvironments and immune responses.

Case Study: Tumor Microenvironment Modulation

In vitro studies have indicated that KAT II inhibitors can alter immune cell behavior within tumors, potentially enhancing anti-tumor immunity. This opens avenues for combination therapies involving immunotherapy and KAT II inhibition .

Data Table: Summary of Key Findings

作用機序

類似化合物との比較

生物活性

(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, also known as PF-04859989, is a heterocyclic compound with a molecular formula of C9H10N2O2 and a molecular weight of approximately 178.19 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders.

The precise mechanism of action for this compound remains largely unexplored in scientific literature. However, it is suggested that this compound may function as an inhibitor of the enzyme Kynurenine/alpha-aminoadipate aminotransferase (KYNURAA), which is involved in the kynurenine pathway—a critical metabolic route for tryptophan. Inhibition of KYNURAA may have implications for treating various neurological disorders, including depression and neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticonvulsant Properties : Some tetrahydroquinoline derivatives have shown promise in reducing seizure activity.

- Antioxidant Effects : The compound may possess antioxidant properties that could protect against oxidative stress.

- Neuroprotective Potential : By modulating the kynurenine pathway, it may offer neuroprotective benefits.

Structure-Activity Relationship

The structural features of this compound contribute significantly to its biological profile. The presence of both amino and hydroxy functional groups enhances its reactivity and interaction with biological molecules. This dual functionality differentiates it from other quinoline derivatives.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Aminoquinoline | Contains an amino group on quinoline | Known for its mutagenic properties |

| 1-Hydroxyquinoline | Hydroxyl group on quinoline | Used primarily in dye synthesis |

| 7-Bromo-1-hydroxyquinoline | Bromine substitution | Exhibits different reactivity due to bromine |

| 6-Methoxyquinoline | Methoxy group on quinoline | Displays distinct pharmacological activities |

The specific stereochemistry of this compound plays a crucial role in its interactions within biological systems.

Study on KYNURAA Inhibition

A study investigated the effects of various tetrahydroquinoline derivatives on KYNURAA activity. Preliminary results indicated that specific modifications to the tetrahydroquinoline structure could enhance inhibitory effects on this enzyme. Such findings suggest that this compound might be a candidate for further development in treating disorders linked to tryptophan metabolism.

Antioxidant Activity Assessment

Another research effort focused on assessing the antioxidant capacity of various tetrahydroquinoline derivatives. The results indicated that compounds with hydroxyl groups exhibited stronger antioxidant activity compared to their counterparts lacking such modifications. This supports the hypothesis that this compound may possess significant antioxidant properties due to its structural characteristics.

特性

IUPAC Name |

(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-4,7,13H,5,10H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTRYTZFJVVZAF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34783-48-7 | |

| Record name | (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。